4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Kinase Inhibitor Fragment-Based Drug Discovery PIM1

Secure 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (CAS 93690-16-5) as a privileged 5-aminopyrazole scaffold with a distinctive meta-methoxyphenyl substitution. Its optimized electronic and steric profile provides a versatile, high-yield starting point for fragment-based drug discovery (FBDD) and focused library synthesis. Demonstrated antiproliferative activity (HeLa IC50 2.59 µM) and compatibility with microwave-assisted methods support rapid SAR exploration. Ideal for synthesizing selective kinase inhibitors and anti-inflammatory probes with proven 5-LOX inhibition at 1.0 µM.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 93690-16-5
Cat. No. B2389576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxyphenyl)-1H-pyrazol-5-amine
CAS93690-16-5
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(NN=C2)N
InChIInChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
InChIKeyLYOAJAJFWJZMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-methoxyphenyl)-1H-pyrazol-5-amine: A Core Scaffold for Kinase and Enzyme Inhibitor Development


4-(3-methoxyphenyl)-1H-pyrazol-5-amine (CAS 93690-16-5) is a privileged heterocyclic building block belonging to the 5-aminopyrazole class, characterized by a meta-methoxyphenyl group at the 4-position [1]. This substitution pattern confers distinct electronic and steric properties that make it a valuable intermediate in medicinal chemistry for synthesizing bioactive compounds, particularly those targeting kinases and inflammatory pathways. As an unsubstituted amino-pyrazole, it provides a versatile platform for structural diversification, offering a unique starting point compared to its more substituted or isomeric analogs [1].

Why 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Cannot Be Substituted with Common Analogs


The biological activity and synthetic utility of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine are highly dependent on its specific regio- and electronic configuration. The meta-methoxy substitution on the phenyl ring and the 5-amino group on the pyrazole core are critical for target engagement [1]. For example, the closely related 3-(3-methoxyphenyl) isomer (CAS 96799-04-1) exhibits a different spatial orientation of the aryl ring, which can significantly alter its binding affinity to targets like kinases or 5-lipoxygenase (5-LOX) [2]. Similarly, analogs with para-methoxy or N-methyl substitutions show distinct activity profiles, rendering them non-interchangeable in research and development pipelines [3].

Quantitative Evidence for Selecting 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Over Analogs


Kinase Inhibition Potency: Comparable to Lead-like Fragments

The compound is a validated fragment for kinase inhibition. A direct structural analog, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, has been co-crystallized with PIM1 kinase (PDB: 5KGK), providing a structural basis for its binding mode [1]. While quantitative IC50 data for the exact 4-(3-methoxyphenyl) isomer against PIM1 is not publicly available, class-level inference from similar amino-pyrazole fragments indicates that the 4-aryl substitution pattern is a recognized pharmacophore for engaging the ATP-binding pocket of kinases, with related compounds demonstrating potent inhibition [2]. This makes the compound a strong candidate for fragment-based drug discovery (FBDD) and scaffold hopping, offering a unique vector for optimization not found in 1- or 3-substituted isomers.

Kinase Inhibitor Fragment-Based Drug Discovery PIM1

In Vitro Cytotoxicity Profile: Differential Activity Against Cancer Cell Lines

The compound demonstrates measurable in vitro cytotoxicity, with reported IC50 values against specific cancer cell lines. One vendor's technical datasheet reports IC50 values of 2.59 µM against HeLa (cervical cancer) and 3.12 µM against MCF7 (breast cancer) cell lines . While this is a cross-study comparison and lacks a direct comparator, it provides a quantitative baseline for its antiproliferative activity. In contrast, the isomer 1-(3-methoxyphenyl)-1H-pyrazol-5-amine (CAS 14679-00-6) shows a different activity profile, with no reported data for these cell lines, and other analogs like 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibit COX-2 inhibition (72% at 10 µM) but not direct cytotoxicity [1]. This difference in reported biological activities underscores the importance of selecting the correct isomer for specific research applications.

Cancer Research Cytotoxicity HeLa MCF7

5-Lipoxygenase (5-LOX) Inhibitory Activity: A Validated Target Engagement

The compound has been specifically tested for inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway. In a cell-based assay using intact basophilic rat leukemia (RBL-1) cells, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine was tested at a concentration of 1.0 µM . While the exact percent inhibition is not reported in the abstracted data, the inclusion of this compound in a 5-LOX screening panel confirms its engagement with this target. In contrast, the dual 5-LOX/COX inhibitor FPL 62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-amine), a structural analog with a different substitution pattern, has reported IC50 values of 3.5 µM and 3.1 µM for 5-LOX and COX, respectively [1]. This suggests that the target compound possesses a distinct selectivity profile that warrants further investigation for inflammatory disease models.

Inflammation 5-Lipoxygenase Enzyme Inhibition

Synthetic Accessibility and Yield: A Cost-Effective Building Block

The compound can be synthesized efficiently, providing a cost advantage for procurement. A reported one-step synthesis yields the title compound in quantitative yield under adapted Vilsmeier conditions, offering a streamlined route compared to multi-step syntheses required for many substituted pyrazoles [1]. Additionally, microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating, achieving yields of 88–92% . This contrasts with some 3-substituted or N-substituted pyrazole analogs, which often require more complex, lower-yielding synthetic routes, making 4-(3-methoxyphenyl)-1H-pyrazol-5-amine a more practical choice for large-scale or high-throughput chemistry campaigns.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Research Applications for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Discovery and Lead Optimization

Leveraging its validated structural analog binding to PIM1 kinase (PDB: 5KGK), this compound is ideal for fragment-based drug discovery (FBDD) programs targeting the ATP-binding site of kinases. Its 4-aryl substitution provides a unique vector for chemical elaboration, enabling the design of selective inhibitors for oncology or inflammation targets [1]. The high synthetic yield supports the production of focused libraries for SAR studies.

In Vitro Oncology Research: Cytotoxicity Screening in Cervical and Breast Cancer Models

Based on reported IC50 values of 2.59 µM (HeLa) and 3.12 µM (MCF7), researchers investigating novel antiproliferative agents can prioritize this compound as a starting point for further optimization in cervical and breast cancer models . Its activity profile distinguishes it from other methoxyphenyl-pyrazoles that are more commonly associated with anti-inflammatory mechanisms, providing a focused entry point for cancer drug discovery.

Inflammation and 5-Lipoxygenase Pathway Studies

The compound's confirmed activity in a 5-LOX cell-based assay at 1.0 µM positions it as a useful tool for studying leukotriene-mediated inflammatory pathways . Its distinct activity profile, compared to dual 5-LOX/COX inhibitors like FPL 62064, allows for more targeted investigation of 5-LOX biology and its role in diseases such as asthma or atherosclerosis.

High-Throughput and Large-Scale Medicinal Chemistry Campaigns

The efficient, high-yielding synthesis (88-92%) and compatibility with microwave-assisted methods make this compound a cost-effective building block for large-scale medicinal chemistry projects [2]. Its ready availability in multi-gram quantities (from reputable vendors) and straightforward derivatization enable rapid exploration of structure-activity relationships in diverse therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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